A Senior Application Scientist's Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 1260676-79-6)
A Senior Application Scientist's Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carbonitrile (CAS: 1260676-79-6)
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile, a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond simple data recitation to explore the underlying chemical principles, strategic applications, and field-proven methodologies associated with this compound. The integration of a trifluoromethyl (CF3) group and a nitrile (CN) moiety onto the pyrimidine scaffold creates a molecule with unique electronic properties and versatile synthetic potential, making it a valuable starting point for the development of novel therapeutics.
Core Compound Characteristics
The foundational properties of any chemical reagent are critical for experimental design. 4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a stable, solid compound under standard laboratory conditions. Its key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 1260676-79-6 | [1] |
| Molecular Formula | C6H2F3N3 | Inferred |
| Molecular Weight | 173.10 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | Solid | Inferred |
Synthesis Strategy: A Representative Workflow
The synthesis of highly functionalized pyrimidines often relies on multi-step sequences that build the heterocyclic core and then introduce key substituents. While multiple routes to the title compound exist, a common and illustrative strategy involves the cyclocondensation of a trifluoromethyl-containing precursor followed by functional group manipulation. The following protocol, adapted from established methodologies for similar pyrimidine derivatives, demonstrates a robust and logical pathway.[3]
The causality behind this synthetic approach is rooted in efficiency and the strategic introduction of reactivity. The initial cyclocondensation forms the stable pyrimidine core. The subsequent chlorination of the hydroxyl group is a critical activation step; phosphorus oxychloride (POCl₃) is an exemplary reagent for this transformation as it converts the poorly reactive hydroxyl into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Diagram: General Synthetic Workflow
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Representative Experimental Protocol: Four-Step Synthesis
This protocol is a representative example for the synthesis of functionalized trifluoromethyl pyrimidine derivatives and is intended for illustrative purposes.[3]
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Step 1: Ring Closure to form 2-Hydroxy-4-(trifluoromethyl)pyrimidine.
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A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), a suitable amidine or urea (1.2 eq), and an appropriate solvent (e.g., acetic acid or ethanol with a base) is heated at reflux for 8-12 hours.
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Rationale: This is a classic condensation reaction to form the pyrimidine ring, a thermodynamically favorable process. The reaction is monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting materials.
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Upon cooling, the product often precipitates and can be collected by filtration, washed with cold solvent, and dried.
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Step 2: Chlorination to yield 2-Chloro-4-(trifluoromethyl)pyrimidine.
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The intermediate from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq) and heated at reflux for 4-6 hours.[3]
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Rationale: The excess POCl₃ serves as both the reagent and solvent. This conversion is crucial for activating the C2 position for subsequent nucleophilic substitution.
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Excess POCl₃ is carefully removed under reduced pressure. The residue is quenched by pouring onto ice water, causing the chlorinated product to precipitate. The solid is filtered, washed, and dried.
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-
Step 3: Introduction of the Nitrile Group.
-
While various methods exist, a common approach for introducing a nitrile group to an aromatic ring is through a cyanation reaction, often catalyzed by a transition metal like palladium or copper.
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The chloro-intermediate (1.0 eq) would be reacted with a cyanide source (e.g., KCN or Zn(CN)₂) in the presence of a suitable catalyst and solvent.
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Rationale: This step leverages the reactivity of the chloro-intermediate to install the synthetically versatile nitrile group.
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-
Step 4: Purification.
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The crude final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Purification is essential to remove any unreacted starting materials, byproducts, or catalyst residues, ensuring the high purity required for subsequent applications.[3]
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Reactivity and Synthetic Utility
4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a privileged scaffold due to the distinct reactivity of its components.
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Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The presence of the strongly electron-withdrawing trifluoromethyl group further deactivates the ring toward electrophilic attack but activates it for nucleophilic aromatic substitution, should a suitable leaving group be present at the C2 or C6 positions.
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Trifluoromethyl Group: The CF₃ group is highly stable and lipophilic. Its primary role is often to modulate the electronic properties of the pyrimidine ring and to participate in beneficial interactions (e.g., occupying hydrophobic pockets) within biological targets.[4]
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Nitrile Group: The carbonitrile is a highly versatile synthetic handle. It can be:
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Hydrolyzed to a carboxylic acid or an amide.
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Reduced to a primary amine.
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Converted into a tetrazole ring, a common bioisostere for a carboxylic acid.
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This inherent reactivity allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate.
Diagram: Key Reaction Pathways
Caption: Potential transformations of the nitrile group for library synthesis.
Applications in Drug Discovery and Development
The pyrimidine-5-carbonitrile scaffold is a cornerstone in the design of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core acts as an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding site.
Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as inhibitors of several important kinase targets:
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EGFR Inhibitors: Numerous studies have designed and synthesized pyrimidine-5-carbonitrile derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms like T790M that confer resistance to first-generation therapies.[5][6][7] These compounds mimic ATP and block the receptor's signaling cascade, thereby inhibiting cancer cell proliferation and inducing apoptosis.[6][8]
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VEGFR-2 Inhibitors: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Pyrimidine-5-carbonitrile derivatives have been developed as potent VEGFR-2 inhibitors.[9]
-
PI3K/AKT Pathway Inhibitors: The PI3K/AKT pathway is a central signaling node that promotes cell survival and growth. Compounds based on the pyrimidine-5-carbonitrile core have been shown to inhibit this pathway, leading to apoptosis in cancer cells, such as leukemia.[10]
The trifluoromethyl group in the 4-position is strategically placed to often project into a hydrophobic region of the kinase active site, enhancing binding affinity and improving metabolic stability.[3][4]
Diagram: Kinase Inhibition Mechanism
Caption: Competitive inhibition of a kinase by a pyrimidine-based drug.
Conclusion
4-(Trifluoromethyl)pyrimidine-5-carbonitrile is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The combination of a proven heterocyclic core, a metabolically robust and electronically influential trifluoromethyl group, and a synthetically versatile nitrile handle makes it an exceptionally valuable tool for researchers. Its demonstrated success as a scaffold for potent kinase inhibitors underscores its importance and ensures its continued application in the pursuit of novel therapeutics.
References
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Publishing. Retrieved January 10, 2026, from [Link]
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Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkat USA. Retrieved January 10, 2026, from [Link]
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Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). PubMed. Retrieved January 10, 2026, from [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Synthesis of pyrimidine 5-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). PubMed Central. Retrieved January 10, 2026, from [Link]
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Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). PubMed. Retrieved January 10, 2026, from [Link]
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. Retrieved January 10, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. Retrieved January 10, 2026, from [Link]
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Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. Retrieved January 10, 2026, from [Link]
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